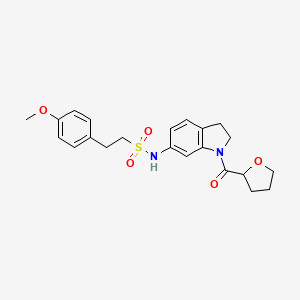

2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)ethanesulfonamide

Descripción

The compound 2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)ethanesulfonamide is a sulfonamide derivative characterized by three key structural motifs:

- A 4-methoxyphenyl group, which confers electron-donating properties and influences pharmacokinetics.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting enzymes or receptors, such as kinase inhibitors or G protein-coupled receptor (GPCR) modulators .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-19-8-4-16(5-9-19)11-14-30(26,27)23-18-7-6-17-10-12-24(20(17)15-18)22(25)21-3-2-13-29-21/h4-9,15,21,23H,2-3,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRCUFCCLVXZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-Methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)ethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 380.4 g/mol. Its structure includes an indole moiety, a tetrahydrofuran ring, and a sulfonamide group, which are critical for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.4 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Stable under standard conditions |

The compound's mechanism of action involves interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and inflammatory responses.

Anticancer Activity

Research indicates that the compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cell survival.

Case Study:

In a study conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values indicating effective potency at micromolar concentrations.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in conditions such as arthritis or other inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indole Core: Utilizing Fischer indole synthesis.

- Introduction of the Tetrahydrofuran Ring: Achieved through cyclization reactions.

- Sulfonamide Formation: Reaction with sulfonyl chlorides under controlled conditions.

Research Findings and Data Tables

Recent studies have characterized the biological activity of this compound using various analytical techniques. Below is a summary table of findings from recent research:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | Significant reduction in MCF-7 cell viability |

| Anti-inflammatory Effects | ELISA for cytokine measurement | Decreased levels of TNF-alpha and IL-6 |

| Enzyme Inhibition | Kinetic assays | IC50 values suggest inhibition of carbonic anhydrase |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with the 4-fluorophenyl in and dichlorophenyl in . Methoxy groups enhance lipophilicity and metabolic stability compared to halogens, which may improve bioavailability .

- Backbone Diversity : The ethanesulfonamide in the target compound differs from the ethanediamide in and acetamide in . Sulfonamides generally exhibit stronger hydrogen-bonding capacity, enhancing target selectivity.

Methoxyphenyl-Containing Pharmaceuticals

Table 2: Comparison with Formoterol-Related Compounds

Key Observations:

Furopyridine and Heterocyclic Analogues

- 2-(4-Fluorophenyl)-N-Methyl-Furo[2,3-b]Pyridine Carboxamide (): Shares a fused heterocyclic core but substitutes fluorophenyl for methoxyphenyl and lacks the sulfonamide group. Such compounds often target kinases or growth factor receptors.

- N-[4-(4-Fluorophenyl)-5-Hydroxymethyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide (): Features a pyrimidine-sulfonamide hybrid, highlighting the versatility of sulfonamides in modulating nucleic acid metabolism.

Q & A

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

- Methodology : Synthesize analogs with modifications to the methoxyphenyl, tetrahydrofuran, or sulfonamide moieties. Test in parallel against primary and counter-screens to differentiate target-specific effects. Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.